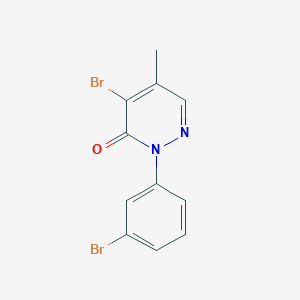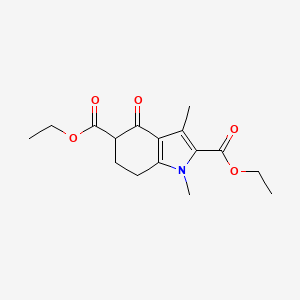
4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family This compound is characterized by the presence of bromine atoms at the 4 and 3 positions of the phenyl and pyridazinone rings, respectively, and a methyl group at the 5 position of the pyridazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one typically involves the following steps:
Bromination: The starting material, 2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Cyclization: The brominated intermediate is then subjected to cyclization under acidic or basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyridazinone ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 2-Bromophenylboronic acid
- 4-Bromophenylacetic acid
- 3-Bromophenol
Comparison: 4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one is unique due to the presence of both bromine atoms and the pyridazinone ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
68143-27-1 |
|---|---|
Formule moléculaire |
C11H8Br2N2O |
Poids moléculaire |
344.00 g/mol |
Nom IUPAC |
4-bromo-2-(3-bromophenyl)-5-methylpyridazin-3-one |
InChI |
InChI=1S/C11H8Br2N2O/c1-7-6-14-15(11(16)10(7)13)9-4-2-3-8(12)5-9/h2-6H,1H3 |
Clé InChI |
MEZLHOBTVKHIFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N=C1)C2=CC(=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911009.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)

![4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12911024.png)
![1-Methoxy-3-phenylcyclohepta[c]phosphole](/img/structure/B12911025.png)


![2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B12911050.png)
![Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12911054.png)



